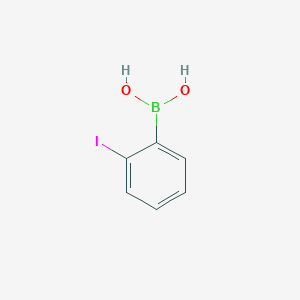

![molecular formula C11H11NO6S B1360992 Ácido 3-[(3-oxo-3,4-dihidro-2H-1,4-benzoxazin-6-il)-sulfonil]propanoico CAS No. 1119451-26-1](/img/structure/B1360992.png)

Ácido 3-[(3-oxo-3,4-dihidro-2H-1,4-benzoxazin-6-il)-sulfonil]propanoico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

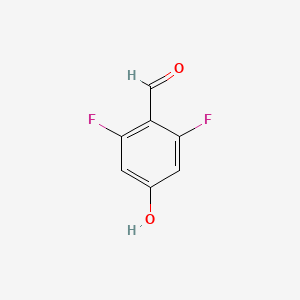

The compound “3-[(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-sulfonyl]propanoic acid” is a chemical compound with the molecular formula C10H9NO4 . It has an average mass of 207.183 Da and a monoisotopic mass of 207.053162 Da .

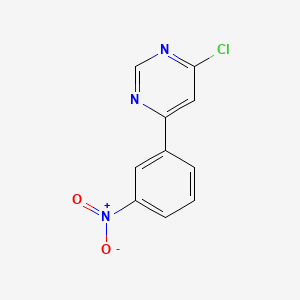

Molecular Structure Analysis

The molecular structure of “3-[(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-sulfonyl]propanoic acid” is complex, with a benzoxazin ring structure as a key feature .Physical and Chemical Properties Analysis

The compound has a molecular weight of 247.66 . Its boiling point is reported to be between 177.5-178.5°C .Aplicaciones Científicas De Investigación

Aquí hay un análisis exhaustivo de las aplicaciones de investigación científica del “Ácido 3-[(3-oxo-3,4-dihidro-2H-1,4-benzoxazin-6-il)-sulfonil]propanoico”, centrándose en aplicaciones únicas en diferentes campos:

Medicina: Inhibición de la enzima COX

Este compuesto se ha estudiado por su potencial como inhibidor de la enzima COX. Las enzimas COX participan en el proceso inflamatorio, y su inhibición puede conducir a efectos antiinflamatorios que son beneficiosos en condiciones como la artritis y otras enfermedades inflamatorias .

Cardiología: Abridor de canales KATP

Como abridor de canales KATP, este compuesto puede tener actividades cardioprotectoras. Los abridores de canales KATP pueden ayudar en el manejo de afecciones como la hipertensión y las enfermedades cardíacas isquémicas al relajar los músculos lisos vasculares .

Oncología: Actividad antitumoral

Los andamios de 1,3-oxazina dentro del compuesto exhiben potenciales actividades antitumorales. Estas propiedades podrían aprovecharse en el desarrollo de nuevas terapias contra el cáncer .

Microbiología: Antibacteriano y anti-VIH

Este compuesto ha mostrado potencial actividad antibacteriana y anti-VIH. Podría utilizarse en el tratamiento de infecciones bacterianas y como parte de la terapia antirretroviral para pacientes con VIH .

Propiedades analgésicas

Las propiedades analgésicas de este compuesto podrían convertirlo en un candidato para soluciones de manejo del dolor, proporcionando alivio de varios tipos de dolor sin el uso de opioides .

Efectos antihipertensivos

Debido a su función como abridor de canales KATP, también puede tener efectos antihipertensivos, ofreciendo una opción terapéutica para el manejo de la presión arterial alta .

Propiedades antitrombóticas

Las propiedades antitrombóticas del compuesto sugieren que podría utilizarse para prevenir coágulos sanguíneos, reduciendo el riesgo de afecciones relacionadas con la trombosis como el accidente cerebrovascular o el infarto de miocardio .

Gastroenterología: Actividad antiulcerosa

Por último, su actividad antiulcerosa indica un posible uso en el tratamiento de úlceras, posiblemente al reducir la secreción de ácido gástrico o proteger el revestimiento del estómago .

Cada aplicación presenta una oportunidad única para futuras investigaciones y desarrollo en sus respectivos campos.

Identificación de 3-hidroxi-4[3,4-dihidro-3-oxo-2H-1,4-benzoxazin-4-il]… Un enfoque ecológico fácil para la síntesis en un solo recipiente de 3,4-dihidro…

Direcciones Futuras

The development of efficient synthetic strategies toward 3,4-dihydro-2H-1,4-benzoxazines and their 2-oxo, 3-oxo and 2,3-dioxo derivatives is encouraged due to their promising biological properties . This suggests that “3-[(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-sulfonyl]propanoic acid” and similar compounds may have potential applications in various fields in the future.

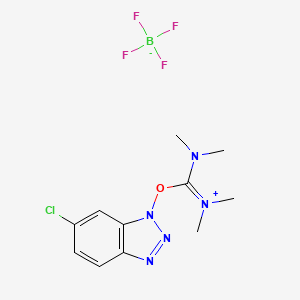

Mecanismo De Acción

Target of Action

The primary target of this compound is the potassium channels . These channels play a crucial role in maintaining the electrical activity of cells, particularly in neurons and muscle cells. They are responsible for the repolarization phase of action potentials, which is essential for the proper functioning of these cells .

Mode of Action

This compound acts as a potassium channel opener . It interacts with the potassium channels, causing them to open and allow potassium ions to flow out of the cell. This outflow of potassium ions leads to the hyperpolarization of the cell membrane, making it less likely for the cell to fire an action potential . This can lead to a decrease in neuronal excitability and muscle contractility .

Biochemical Pathways

For instance, it can influence the release of neurotransmitters, the contraction of muscle cells, and the regulation of heart rate .

Pharmacokinetics

The compound’s ability to open potassium channels suggests that it may have good bioavailability and be able to reach its target sites effectively .

Result of Action

The opening of potassium channels by this compound can lead to a variety of effects at the molecular and cellular levels. For instance, it can lead to a decrease in neuronal excitability, which can have implications for the treatment of conditions such as epilepsy and chronic pain . Additionally, it can lead to a decrease in muscle contractility, which can be beneficial in conditions such as hypertension and certain types of heart disease .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH and temperature can affect the compound’s stability and its ability to interact with its targets . Additionally, the presence of other substances, such as other drugs or biological molecules, can influence the compound’s efficacy .

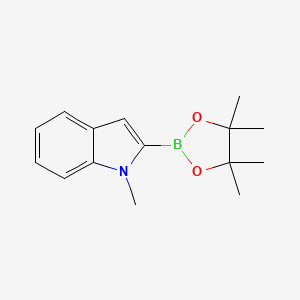

Análisis Bioquímico

Biochemical Properties

3-[(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-sulfonyl]propanoic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with beta-D-glucosidases, particularly those involved in the hydrolysis of glucosides . These interactions are crucial for the compound’s biochemical activity, as they facilitate the breakdown of glucosides into glucose and other metabolites.

Cellular Effects

The effects of 3-[(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-sulfonyl]propanoic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect potassium channel activity, leading to changes in cell membrane potential and signaling . Additionally, it can alter gene expression patterns, impacting cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, 3-[(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-sulfonyl]propanoic acid exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor or activator of certain enzymes, such as beta-D-glucosidases, by binding to their active sites and modulating their activity . This interaction can lead to changes in gene expression and enzyme activity, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-[(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-sulfonyl]propanoic acid can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of 3-[(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-sulfonyl]propanoic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity and cellular signaling. At higher doses, it can cause toxic or adverse effects, including disruption of cellular homeostasis and potential toxicity . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

3-[(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-sulfonyl]propanoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It has been shown to affect the metabolic flux of glucosides, leading to changes in metabolite levels . These interactions are essential for understanding the compound’s overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of 3-[(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-sulfonyl]propanoic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . Understanding these transport mechanisms is crucial for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of 3-[(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-sulfonyl]propanoic acid is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect its activity and function within the cell, influencing its overall biochemical effects .

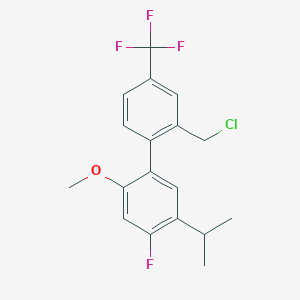

Propiedades

IUPAC Name |

3-[(3-oxo-4H-1,4-benzoxazin-6-yl)sulfonyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO6S/c13-10-6-18-9-2-1-7(5-8(9)12-10)19(16,17)4-3-11(14)15/h1-2,5H,3-4,6H2,(H,12,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQBZLBMSIJFDRI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(O1)C=CC(=C2)S(=O)(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1360911.png)